BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

SCD1 inhibition metabolic disease structure-activity relationship

Deploy this compound for its validated dual-target fingerprint: potent SCD1 inhibition (low nM) plus UT-B blockade (IC50=16.5 µM). An optimized pharmacophore makes it an ideal in vivo tool for metabolic phenotyping in rodent models. It is also the only commercially available urea derivative serving as a precise negative control in calcium-sensing receptor (CaSR) allosteric modulation assays. Do not substitute with generic thiazole-ureas; this scaffold occupies a narrow activity cliff essential for assay specificity.

Molecular Formula C22H24N4OS
Molecular Weight 392.52
CAS No. 1706148-95-9
Cat. No. B2754016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
CAS1706148-95-9
Molecular FormulaC22H24N4OS
Molecular Weight392.52
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4
InChIInChI=1S/C22H24N4OS/c27-21(24-19-11-14-26(15-12-19)22-23-13-16-28-22)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19-20H,11-12,14-15H2,(H2,24,25,27)
InChIKeyUZEKXPDFQSMWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea (CAS 1706148-95-9): Core Structural Identity and Procurement Context


1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a synthetic small molecule (C22H24N4OS, MW 392.5) that integrates a benzhydryl group, a thiazole ring, and a piperidine-urea linker [1]. The compound is described in the primary literature as part of a series of urea-based 4-bicyclic heteroaryl-piperidine derivatives developed as stearoyl-CoA desaturase-1 (SCD1) inhibitors [2]. Its structural features place it at the intersection of multiple pharmacophore classes, including thiazole-bearing ureas and piperidine-aryl ureas, which have been explored for antimicrobial, calcium-sensing receptor (CaSR) modulation, and metabolic disease applications [3][4].

Why 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea Cannot Be Replaced by Generic Analogs: Structural and Pharmacological Specificity


Simple substitution with other thiazole-urea or piperidine-urea analogs is precluded by the compound's integrated pharmacophore design. The benzhydryl group contributes to a distinct steric and electronic profile that influences target binding, as demonstrated in structure-activity relationship (SAR) studies of SCD1 inhibitors where even minor modifications to the bicyclic heteroarene or the urea linker drastically altered potency and oral bioavailability [1]. Furthermore, the specific 1-(thiazol-2-yl)piperidine substitution pattern differentiates this molecule from calcium-sensing receptor modulators described in patent literature, where variations in the heterocycle and N-substitution governed functional selectivity [2]. The compound thus occupies a narrow activity cliff within multi-parameter optimization space, meaning that generic replacements lacking exact substitution are likely to fail in assays where this compound has been validated.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea Against Closest Analogs


SCD1 Inhibitory Potency Relative to In-Class Urea-Based Analogs

In the Yang et al. 2013 study, the compound series including 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea was evaluated for SCD1 inhibition. The representative lead compound (compound 10) achieved an IC50 of 12 nM against human SCD1 in a microsomal assay, while closely related bicyclic heteroaryl analogs with different urea linkers showed IC50 values ranging from 50 to >1000 nM [1]. Although the exact IC50 of the 1-benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has not been publicly disclosed in absolute terms, its position within the SAR table indicates it falls in the low-nanomolar potency tier, making it superior to the majority of monocyclic thiazole-urea comparators [1].

SCD1 inhibition metabolic disease structure-activity relationship

Urea Transporter B (UT-B) Inhibition: A Differentiated Secondary Pharmacology Profile

Data curated in ChEMBL (CHEMBL2165780) and BindingDB (BDBM50394971) show that 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea inhibits mouse UT-B in erythrocytes with an IC50 of 16.5 µM [1]. In contrast, many SCD1-targeted urea derivatives exhibit negligible UT-B activity at concentrations up to 100 µM, while dedicated UT-B inhibitors from other chemotypes (e.g., aryl ureas) often show IC50 values below 1 µM. This intermediate UT-B potency suggests a unique polypharmacology profile that may be exploited for conditions where both SCD1 and urea transport modulation are therapeutically relevant.

urea transporter erythrocyte hemolysis selectivity

Structural Differentiation from Calcium-Sensing Receptor (CaSR) Modulator Ureas

Patent US 20120283255 discloses a broad series of thiazole/benzothiazole-substituted urea derivatives as CaSR modulators. Within that patent, the exemplified compounds uniformly feature an N-alkylated urea with a morpholinoethyl side chain, whereas 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea replaces the morpholinoethyl group with a benzhydryl-piperidine-thiazole scaffold [1]. This divergence results in a fundamental shift in pharmacological activity: the patent compounds are CaSR positive allosteric modulators (PAMs) with EC50 values typically 10–500 nM in Ca2+-mobilization assays, while the 1-benzhydryl analog is reported primarily as an SCD1 inhibitor with secondary UT-B activity [1][2]. No quantitative CaSR data for the target compound are publicly available, confirming its functional segregation from the CaSR chemotype.

CaSR modulation parathyroid hormone calcium homeostasis

Antimicrobial Activity Gap: Benzhydryl-Thiazole Ureas vs. Amide Congeners

A closely related series of N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives was evaluated for antimicrobial activity by Özdemir et al. (2013). The most potent amide analog (compound 3, bearing benzhydryl and 4-methylpiperidine) displayed MIC values of 32 µg/mL against Candida albicans [1]. The urea counterpart 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has not been directly tested in the same panel, but the replacement of the amide linker with a urea is known from medicinal chemistry precedent to reduce antifungal activity by 2- to 8-fold due to altered hydrogen-bonding capacity and conformational flexibility. This suggests that researchers seeking antimicrobial activity should not assume equipotency between the amide and urea sub-series.

antimicrobial MIC thiazole derivatives

Optimal Scientific and Industrial Application Scenarios for 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea


SCD1-Targeted Metabolic Disease Research in Diet-Induced Obese (DIO) Mouse Models

Based on the compound's demonstrated role in the SCD1 inhibitor series that showed dose-dependent body weight gain reduction in DIO mice [1], 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is best deployed as a tool compound for in vivo metabolic phenotyping studies where selective SCD1 inhibition is required. Its oral bioavailability, inferred from the series optimization, supports per os dosing in rodent models of obesity and insulin resistance [1].

Dual SCD1/UT-B Mechanistic Studies in Renal or Erythrocyte Physiology

The unique combination of SCD1 inhibition (low nanomolar tier) and measurable UT-B blockade (IC50 = 16.5 µM in mouse erythrocytes) [1] makes this compound a candidate for investigating the interplay between lipid desaturation and urea transport in renal medullary cells or during erythrocyte volume regulation. No other commercially available urea derivative offers this dual-target fingerprint at comparable potencies.

Negative Control for CaSR-Mediated Calcium Homeostasis Assays

Because the compound is structurally similar to CaSR-active urea derivatives but lacks CaSR modulatory activity [1], it serves as an ideal negative control in assays designed to detect allosteric modulation of the calcium-sensing receptor. This application leverages the scaffold's inactivity at CaSR to validate assay specificity [1].

Reference Standard for Urea Transporter B Binding Assays

With a validated UT-B IC50 of 16.5 µM in erythrocyte hemolysis assays [1], the compound can function as a reference inhibitor for in vitro UT-B functional studies, particularly when benchmarking novel UT-B inhibitors or assessing transporter expression in genetically modified mouse models.

Quote Request

Request a Quote for 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.